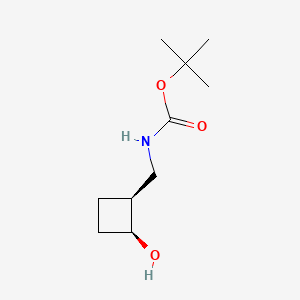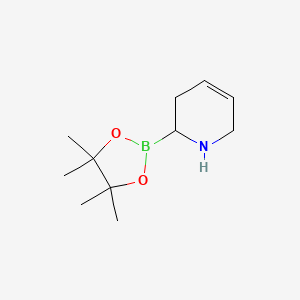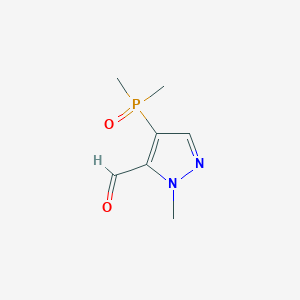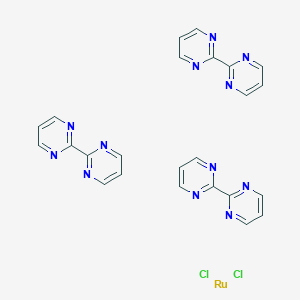
Ethyl 3-fluoro-5-sulfamoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-fluoro-5-sulfamoylbenzoate is an organic compound with the molecular formula C9H10FNO4S It is a derivative of benzoic acid, featuring a fluorine atom at the 3-position and a sulfamoyl group at the 5-position, with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-fluoro-5-sulfamoylbenzoate typically involves a multi-step process. One common method is the esterification of 3-fluoro-5-sulfamoylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Another synthetic route involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 3-fluoro-5-sulfamoylbenzoic acid is coupled with an ethyl halide in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures consistent quality and reduces production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-5-sulfamoylbenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 3-fluoro-5-sulfamoylbenzoic acid and ethanol in the presence of a strong acid or base.
Reduction: The sulfamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Substituted benzoates with various functional groups.
Hydrolysis: 3-fluoro-5-sulfamoylbenzoic acid and ethanol.
Reduction: 3-fluoro-5-aminobenzoate derivatives.
Scientific Research Applications
Ethyl 3-fluoro-5-sulfamoylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfamoyl group.
Medicine: Explored for its potential anticancer properties by targeting specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-fluoro-5-sulfamoylbenzoate involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. The fluorine atom enhances the compound’s binding affinity through electron-withdrawing effects, stabilizing the interaction with the target enzyme. This mechanism is particularly relevant in the context of anticancer research, where the compound inhibits enzymes crucial for DNA synthesis and repair.
Comparison with Similar Compounds
Ethyl 3-fluoro-5-sulfamoylbenzoate can be compared with other benzoate derivatives such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 3-chloro-5-sulfamoylbenzoate: Contains a chlorine atom instead of fluorine, affecting its reactivity and binding properties.
Ethyl 3-fluoro-5-aminobenzoate: The sulfamoyl group is replaced by an amino group, altering its chemical and biological properties.
The uniqueness of this compound lies in its combination of a fluorine atom and a sulfamoyl group, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H10FNO4S |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 3-fluoro-5-sulfamoylbenzoate |
InChI |
InChI=1S/C9H10FNO4S/c1-2-15-9(12)6-3-7(10)5-8(4-6)16(11,13)14/h3-5H,2H2,1H3,(H2,11,13,14) |
InChI Key |
SZQKFPGUWHSZAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)S(=O)(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione](/img/structure/B13515149.png)
![1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13515153.png)
![2-[3-(Aminomethyl)oxolan-3-yl]acetic acid](/img/structure/B13515171.png)
![Lithium(1+) 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate](/img/structure/B13515178.png)






![[(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13515207.png)

![5-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B13515215.png)
